3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole
Description
3-(Benzylthio)-1-(4-chlorobenzyl)-1H-indole is a substituted indole derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the C-3 position and a 4-chlorobenzyl (-CH₂C₆H₄Cl) group at the N-1 position.
Properties
IUPAC Name |
3-benzylsulfanyl-1-[(4-chlorophenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNS/c23-19-12-10-17(11-13-19)14-24-15-22(20-8-4-5-9-21(20)24)25-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUZOFCDGYROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.
Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be attached to the indole nitrogen through an N-alkylation reaction using 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole has shown promise as a lead compound for drug development due to its structural characteristics that may confer various therapeutic effects:
- Antimicrobial Activity : Similar indole derivatives have exhibited significant antimicrobial properties, suggesting that this compound may also be effective against various pathogens .
- Anticancer Potential : Indoles are known for their anticancer activities; thus, research is ongoing to explore this compound's potential in targeting cancer cells .
Biological Studies
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit enzymes like α-glucosidase, which is crucial in managing diabetes . The structure-activity relationship (SAR) analysis can help optimize its efficacy.
- Mechanism of Action : Understanding how this compound interacts with biological targets can guide modifications to enhance its therapeutic effects.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The benzylthio and 4-chlorobenzyl groups may enhance its binding affinity or selectivity towards certain molecular targets, influencing pathways such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N-1 and C-3 Positions
Key Structural Differences :
- N-1 Substitutions : The 4-chlorobenzyl group at N-1 is a common motif in bioactive indoles, enhancing receptor binding selectivity (e.g., COX-2 inhibition in compounds 44–46 ) .
- C-3 Substitutions : The benzylthio group distinguishes the target compound from analogs with benzyl, halobenzyl, or heterocyclic substituents.
Insights :
- The 4-chlorobenzyl group at N-1 (as in 44 ) enhances COX-2 selectivity, likely due to hydrophobic interactions with the enzyme’s active site .
- Sulfur-containing groups (e.g., benzylthio, phenylthio) may improve antioxidant activity compared to oxygenated substituents .
Physicochemical Properties
Insights :
Anticancer Activity :
Antioxidant Activity :
- Compounds with electron-donating groups (e.g., OCH₃ in 115) exhibit superior radical scavenging compared to halogenated analogs .
Anti-inflammatory Activity :
- COX-2 inhibition is strongly influenced by bulky N-1 substituents (e.g., 4-chlorobenzyl) and sulfonyl groups at C-3 .
Biological Activity
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole is a compound of significant interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzylthio group and a 4-chlorobenzyl moiety attached to the indole core. This structural configuration may contribute to its biological activity by enhancing binding affinity to various molecular targets.
The biological activity of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole is influenced by its interaction with specific enzymes, receptors, and DNA. The benzylthio and 4-chlorobenzyl groups are believed to enhance the compound's selectivity and potency by influencing signal transduction pathways and gene expression mechanisms.
Anticancer Activity
Research indicates that indole derivatives, including 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, exhibit promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of anti-apoptotic proteins like Bcl-2.
- Case Study : In vitro studies have demonstrated that similar indole derivatives possess low micromolar IC50 values against various cancer cell lines, suggesting a potential for selective cytotoxicity . For instance, compounds with structural similarities showed IC50 values ranging from 0.52 to 0.88 µM against Bcl-2 expressing cell lines .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Indole derivatives have been recognized for their ability to combat bacterial infections, potentially due to their interference with bacterial enzymatic pathways or membrane integrity.
- Research Findings : Studies have shown that structurally related compounds exhibit significant antimicrobial activity against various pathogens, indicating that 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole could be explored further in this context .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, it is useful to compare it with other related indole derivatives:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-(benzylthio)-1H-indole | Lacks 4-chlorobenzyl group | Moderate anticancer activity |
| 1-(4-chlorobenzyl)-1H-indole | Lacks benzylthio group | Limited bioactivity |
| 3-(methylthio)-1-(4-chlorobenzyl)-1H-indole | Contains methylthio instead of benzylthio | Enhanced potency against certain cancers |
This table highlights how the presence of specific substituents can significantly influence the biological activities of indole derivatives.
Future Directions in Research
Given the promising biological activities observed in preliminary studies, future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific pathways affected by 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to optimize potency and selectivity for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, and how do reaction conditions influence yield and purity?
- Methodology :
- Benzylation at N-1 : Iron-catalyzed borrowing hydrogen methodology (as described for 3-(4-chlorobenzyl)-1H-indole) can be adapted. Use FeCl₃ as a catalyst, (4-chlorophenyl)methanol, and indole derivatives in refluxing toluene. Optimize temperature (80–110°C) and reaction time (12–24 hours) to achieve yields of 45–60% .
- Thioether introduction at C-3 : React 3-bromoindole derivatives with benzylthiol via nucleophilic aromatic substitution (SNAr) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 60–80°C. Monitor reaction progress via TLC (Rf ≈ 0.4–0.6 in hexane/EtOAC 7:3) .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole?
- ¹H NMR Analysis :
- Indole core : Look for aromatic protons at δ 7.2–7.5 ppm (multiplet, 4H for indole ring) and NH proton (if present) at δ ~8.0 ppm (broad singlet).
- 4-Chlorobenzyl group : Aromatic protons appear as two doublets (δ 7.3–7.4 ppm, J = 8.5 Hz) integrating for 4H. The benzylic CH₂ resonates at δ 5.4 ppm (singlet) .
- Benzylthio group : The SCH₂Ph moiety shows a singlet at δ 4.1–4.3 ppm (SCH₂) and aromatic protons at δ 7.2–7.4 ppm (5H, multiplet) .
- Mass Spectrometry : ESI-HRMS should confirm the molecular ion [M+H]⁺ at m/z 365.0824 (C₂₂H₁₈ClNS⁺). Fragmentation patterns include loss of benzylthiol (-124 Da) and 4-chlorobenzyl groups (-141 Da) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during benzylation at N-1 of indole derivatives?
- Catalyst Design : Iron(III) catalysts favor N-1 benzylation over C-3 substitution due to preferential coordination with the indole nitrogen. Alternative catalysts (e.g., Pd/Cu) may shift selectivity .
- Solvent Effects : Non-polar solvents (toluene, xylene) favor N-alkylation, while polar solvents (DMF, DMSO) may promote side reactions.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the benzyl alcohol enhance electrophilicity, improving benzylation efficiency.
Q. What in vitro assays evaluate the anticancer potential of 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, and how can SAR be analyzed?
- Assays :
- MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ values calculated from dose-response curves .
- Apoptosis Analysis : Use Annexin V/PI staining and caspase-3/7 activation assays to confirm mechanism.
- SAR Insights :
- Replace the benzylthio group with methylthio or phenylthio to assess hydrophobicity effects.
- Modify the 4-chlorobenzyl group with fluoro or methoxy substituents to study electronic influences on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
